molecular formula C12H11ClN4 B043354 2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline CAS No. 887352-40-1

2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline

Cat. No.: B043354
CAS No.: 887352-40-1
M. Wt: 246.69 g/mol
InChI Key: DERKFPUIILAJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline is a heterocyclic aromatic amine. This compound is notable for its structural complexity and potential applications in various fields of scientific research. It is characterized by the presence of an imidazoquinoline core, which is a fused ring system containing both imidazole and quinoline moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-3,4-dimethylquinoline with an amine source under high temperature and pressure can yield the desired product. The use of catalysts such as palladium or copper can enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including recrystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted quinolines and imidazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential mutagenic and carcinogenic properties, particularly in the context of cooked food mutagens.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline: A closely related compound with similar mutagenic properties.

    2-Amino-6-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline: Another analog with a different substitution pattern on the quinoline ring.

Uniqueness

2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both amino and chloro groups provides versatility in chemical modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-chloro-3,4-dimethylimidazo[4,5-f]quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4/c1-6-8(13)9-7(4-3-5-15-9)10-11(6)17(2)12(14)16-10/h3-5H,1-2H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERKFPUIILAJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C3C=CC=NC3=C1Cl)N=C(N2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline
Reactant of Route 2
2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline
Reactant of Route 3
Reactant of Route 3
2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline
Reactant of Route 4
2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline
Reactant of Route 5
2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline
Reactant of Route 6
Reactant of Route 6
2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.